molecular formula C14H12O6S B2633281 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid CAS No. 443662-27-9

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2633281
CAS No.: 443662-27-9
M. Wt: 308.3
InChI Key: CFOCFGGNQSAPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. As a sulfonyl oxybenzoic acid compound, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this chemical in exploring structure-activity relationships, developing novel enzyme inhibitors, or as a precursor for more complex molecules. Its structure, featuring a sulfonyloxy linker, is of particular interest in the design of prodrugs and bioconjugates. The exact mechanism of action and specific research applications are dependent on the experimental context and require validation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information prior to use. Specific physicochemical data (e.g., melting point, solubility) and analytical information (e.g., HPLC, NMR) for this lot are provided in the Certificate of Analysis.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c1-19-11-6-8-13(9-7-11)21(17,18)20-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOCFGGNQSAPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves the reaction of 4-methoxyphenol with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for synthesizing such compounds . Another approach involves the Friedel-Crafts reaction, where toluene and succinic anhydride are catalyzed by a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions and Friedel-Crafts reactions are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the sulfonyl group, leading to different derivatives.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various hydroxybenzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that compounds related to 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis , with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μM .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMIC (μM)
This compoundMycobacterium tuberculosis6.25-12.5
4-Chlorobenzenesulfonyl analogEscherichia coli32
4-Chlorobenzenesulfonyl analogStaphylococcus aureus25

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. The inhibition of lipoxygenase enzymes by related compounds suggests potential therapeutic benefits in treating inflammatory diseases .

Case Study: Lipoxygenase Inhibition

  • Objective: Evaluate the inhibitory potency of substituted phenylsulfonamide derivatives.
  • Findings: Compounds showed varying degrees of inhibition with IC50 values indicating moderate to strong activity against lipoxygenase enzymes involved in inflammatory pathways.

Material Science Applications

2.1 Polymer Chemistry

This compound serves as a useful monomer in the synthesis of various polymers due to its sulfonamide group, which enhances solubility and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance.

Table 2: Properties of Polymers Incorporating Sulfonamide Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyamide with sulfonamide25080
Polyurethane with sulfonamide23075

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For example, the inhibition of certain oxidases by sulfonamide derivatives indicates potential applications in metabolic disorders.

Case Study: Enzyme Activity Assay

  • Objective: Assess the effect of sulfonamide derivatives on enzyme activity.
  • Methodology: In vitro assays measuring enzyme kinetics.
  • Results: Significant reduction in enzyme activity was observed at specific concentrations, suggesting potential for therapeutic applications in metabolic regulation.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

4-[(4-Bromophenyl)sulfonyl]benzoic Acid

  • Structure : Replaces the methoxy group with bromine at the 4-position of the phenylsulfonyl moiety.
  • Synthesis : Synthesized via nucleophilic substitution or Suzuki coupling, with detailed spectroscopic characterization (UV-Vis, $^1$H NMR) confirming the sulfonyl linkage and bromine substitution .
  • Properties: Higher molecular weight (356.19 g/mol, C${13}$H${10}$BrNO$_4$S) compared to the methoxy analog. Bromine’s electron-withdrawing nature reduces solubility in polar solvents but enhances reactivity in cross-coupling reactions .

4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic Acid

  • Structure : Features a 2-oxopyridinyl group attached to the sulfonyloxy moiety.
  • Synthesis : Prepared via reaction of 4-(chlorosulfonyl)benzoic acid with 2-hydroxypyridine in pyridine, yielding a pale yellow solid with moderate solubility in dichloromethane .
  • Applications : Acts as a prodrug activated by hydrogen peroxide, highlighting the role of sulfonate esters in ROS-sensitive drug delivery systems .

4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid

  • Structure : Substitutes the sulfonyloxy group with a sulfamoyl (-SO$_2$NH-) linkage.

Methoxy-Substituted Benzoic Acid Derivatives

4-(Methoxymethyl)benzoic Acid

  • Structure : Lacks the sulfonyloxy group; instead, a methoxymethyl (-CH$2$OCH$3$) substituent is present at the para position.
  • Properties : Simpler structure with lower molecular weight (180.17 g/mol) and higher volatility. Used as a building block in agrochemicals .

4-Hydroxybenzoic Acid Derivatives

  • Examples: Natural derivatives like 4-hydroxybenzoic acid and its glucosides (e.g., 4-O-β-D-glucopyranosylbenzoate) isolated from Althaea rosea .
  • Comparison : The absence of sulfonyl groups reduces synthetic utility but enhances biocompatibility, making these compounds prevalent in natural product-based drug discovery .

Ethynyl-Substituted Benzoic Acid Derivatives

4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((4-methoxyphenyl)ethynyl)benzoic Acid (4m)

  • Structure : Incorporates a 4-methoxyphenylethynyl group and a carboxypentyloxy chain.
  • Synthesis: Synthesized via Sonogashira coupling, yielding a compound with a molecular weight of 397 g/mol (C${22}$H${18}$O$_7$).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid C${14}$H${12}$O$_6$S 316.31 4-Methoxyphenylsulfonyloxy Prodrug candidate, MMP inhibition
4-[(4-Bromophenyl)sulfonyl]benzoic acid C${13}$H${10}$BrO$_4$S 356.19 4-Bromophenylsulfonyl Cross-coupling reactivity
4-(((2-Oxopyridin-1(2H)-yl)oxy)sulfonyl)benzoic acid C${12}$H${9}$NO$_6$S 295.27 2-Oxopyridinylsulfonyloxy ROS-activated prodrug
4-(Methoxymethyl)benzoic acid C${9}$H${10}$O$_3$ 180.17 Methoxymethyl Agrochemical intermediate
4m (Ethynyl derivative) C${22}$H${18}$O$_7$ 397.00 4-Methoxyphenylethynyl Enzyme inhibition

Key Research Findings

  • Synthetic Utility : Sulfonate esters like this compound exhibit superior stability over sulfonic acids, making them ideal for controlled-release prodrugs .
  • Biological Activity : Ethynyl derivatives (e.g., 4m) show promise in enzyme inhibition, though the target compound’s biological profile requires further exploration .
  • Structural Insights : Bromine substitution in analogs enhances electrophilicity, while methoxy groups improve solubility and metabolic stability .

Biological Activity

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, supported by various studies and data. We will explore its antimicrobial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound this compound features a benzoic acid core substituted with a methoxyphenyl sulfonyl group. This structural arrangement is significant for its biological activity, particularly in interactions with biological targets.

Table 1: Chemical Structure

Compound NameChemical FormulaMolecular Weight
This compoundC₁₃H₁₄O₅S282.32 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with Minimum Biofilm Eradication Concentration (MBEC) values indicating its potential as an antibiofilm agent.

Table 2: Antimicrobial Activity

PathogenMBEC (µg/mL)Activity Level
Staphylococcus aureus125Moderate
Enterococcus faecium125Moderate
Candida albicans125Moderate

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or biofilm formation. This is supported by in silico studies that suggest binding interactions with key bacterial enzymes involved in these processes.

Study 1: In Vitro Evaluation of Antimicrobial Properties

In a study published in MDPI, researchers synthesized several derivatives of benzoic acid, including our compound of interest. The evaluation revealed that it exhibited significant antimicrobial activity against tested strains, suggesting its utility in treating infections caused by resistant bacteria .

Study 2: Toxicity Assessment

Another critical aspect of evaluating the biological activity of this compound is its toxicity profile. Studies conducted on aquatic models (Daphnia magna) indicated that while some derivatives exhibited moderate toxicity, the specific compound showed lower toxicity compared to others in the series .

Q & A

Q. What are the key steps and optimal conditions for synthesizing 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid?

Synthesis typically involves:

  • Sulfonation : Reacting 4-methoxyphenyl derivatives with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Esterification : Coupling the sulfonyl chloride with 4-hydroxybenzoic acid under basic conditions (e.g., pyridine or NaHCO₃) to form the sulfonate ester .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography.
    Optimal conditions include controlled temperatures (30–35°C for methoxy group introduction ) and anhydrous solvents to prevent hydrolysis.

Q. How is the compound characterized, and what analytical methods are critical?

Key characterization methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., methoxy at δ ~3.8 ppm, sulfonyloxy at δ ~7.5–8.5 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O of benzoic acid), ~1350/1150 cm⁻¹ (S=O stretching) .
  • HPLC-MS : For purity assessment and molecular ion verification .

Q. What safety precautions are required for handling this compound?

  • GHS Classification : Likely corrosive (skin/eye irritation) based on structurally similar sulfonates .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid strong oxidizers .
  • Storage : In airtight containers, under inert atmosphere, at 2–8°C .

Advanced Research Questions

Q. How does the sulfonyloxy group influence reactivity in nucleophilic substitution or cross-coupling reactions?

The sulfonyloxy group acts as a leaving group, enabling:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or alkoxides under mild conditions (e.g., DMF, 60°C) .
  • Suzuki Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) but may face steric hindrance due to the bulky sulfonate .
    Contradictions in reaction yields (e.g., lower efficiency vs. chloro analogs) suggest steric and electronic effects require optimization .

Q. What strategies resolve discrepancies in biological activity data across studies?

Discrepancies may arise from:

  • Purity Issues : Use HPLC (>98% purity) and orthogonal characterization (e.g., TLC, elemental analysis) .
  • Solubility Variability : Test in multiple solvents (DMSO, PBS) and use surfactants for in vitro assays .
  • Assay Conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

Methodological Challenges

Q. What are the challenges in achieving regioselective functionalization of the benzoic acid core?

  • Competing Reactivity : The sulfonyloxy group may direct electrophiles to meta/para positions. Use protecting groups (e.g., methyl esters) for ortho functionalization .
  • Catalyst Design : Heterogeneous catalysts (e.g., zeolites) improve selectivity in Friedel-Crafts alkylation .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
  • Metabolite Identification : Use liver microsomes to detect sulfonic acid derivatives .

Applications in Advanced Research

Q. What role does this compound play in designing enzyme inhibitors?

  • Transition-State Mimetics : The sulfonyloxy group mimics phosphate in kinase inhibitors (e.g., tyrosine kinase) .
  • Covalent Binding : Reacts with cysteine residues in proteases, validated by MALDI-TOF MS .

Q. How is it utilized in materials science for functional polymer synthesis?

  • Monomer Functionalization : Incorporate into polyesters via melt polycondensation (e.g., with diols at 200°C) .
  • Surface Modification : Graft onto silica nanoparticles for pH-responsive drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.